2-Chloro-5-fluoro-3-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAWBCRLDPJTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol and Analogs
Strategies for Regioselective Halogenation and Trifluoromethylation of Phenolic Precursors
The introduction of halogen and trifluoromethyl groups onto a phenolic core requires strategies that can overcome the inherent reactivity and directing effects of the substituents.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The hydroxyl group of a phenol (B47542) is a strongly activating, ortho, para-directing group, which can make regioselective substitution challenging. wku.educhemistrysteps.com In a phenol ring already bearing substituents like fluorine and a trifluoromethyl group, the outcome of an electrophilic halogenation is dictated by the combined electronic and steric effects of all groups present.
Activating substituents stabilize the cationic intermediate (the arenium ion) formed during the substitution by donating electron density, while deactivating groups destabilize it by withdrawing electron density. wikipedia.orglibretexts.org The directing effects of relevant substituents are summarized below.
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | ortho, para |
| -F (Fluoro) | Deactivating | ortho, para |
| -Cl (Chloro) | Deactivating | ortho, para |
| -CF₃ (Trifluoromethyl) | Deactivating | meta |
For a precursor such as 3-fluoro-5-(trifluoromethyl)phenol, electrophilic chlorination would be directed by these competing influences. The powerful ortho, para-directing hydroxyl group would activate the C2, C4, and C6 positions. The fluorine atom also directs ortho and para (to C2 and C4). Conversely, the strongly deactivating trifluoromethyl group would direct an incoming electrophile to the meta positions (C2 and C6). The convergence of these directing effects on the C2 position makes it a likely site for substitution, although mixtures of isomers are a common outcome in such reactions. wku.edu
Nucleophilic aromatic substitution (SNA) offers an alternative pathway for introducing substituents, particularly halogens. This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), which stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.org The trifluoromethyl group in the target compound's precursors can therefore facilitate SNAr.
A classic route that involves nucleophilic substitution is the synthesis of phenols from diazonium salts. For instance, a potential precursor like 2-chloro-5-fluoro-3-(trifluoromethyl)aniline (B2981734) could be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis (reaction with water) to introduce the hydroxyl group. A similar multi-step synthesis has been reported for 2-chloro-5-fluorophenol (B1586221) starting from p-fluoroaniline, which undergoes bromination, diazotization, and subsequent substitution. guidechem.com
Another SNAr strategy involves the reaction of a phenoxide with a highly electron-deficient aryl halide. For example, a trifluoromethyl-substituted halonitrobenzene can react with a phenate to form a diphenyl ether, demonstrating the feasibility of nucleophilic attack on rings bearing strongly deactivating groups. google.com More recent studies have shown that generating a phenoxyl radical can activate otherwise inert halophenols toward SNAr by leveraging the radical as a transient, powerful electron-withdrawing group. osti.govresearchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Halides
| Starting Material | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| Activated Aryl Halide | Hydroxide (B78521) (⁻OH) | High Temperature/Pressure | Phenol |
| Aryl Diazonium Salt | Water (H₂O) | Heat | Phenol |
| Halonitrobenzene | Phenoxide (ArO⁻) | Aprotic Solvent | Diaryl Ether |
| Halophenol | Carboxylate | Oxidant (to form phenoxyl radical) | Aryl Ester |
Directed ortho metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings, avoiding the isomeric mixtures often produced by SEAr. wku.eduwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation exclusively at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. cdnsciencepub.com
The phenolic hydroxyl group itself is acidic and would be deprotonated by the organolithium base. Therefore, it must first be converted into a suitable DMG. Common DMGs for phenols include carbamates, ethers, and acetals. uwindsor.cacdnsciencepub.com A synthetic sequence could involve protecting a substituted phenol, for example 3-fluoro-5-(trifluoromethyl)phenol, as an O-aryl carbamate (B1207046). Treatment with s-BuLi in the presence of an amine ligand like TMEDA would selectively deprotonate the C2 position, which is ortho to the carbamate DMG. Quenching the resulting aryllithium species with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), would install the chloro substituent. Subsequent hydrolysis of the carbamate group under basic or acidic conditions would liberate the desired 2-chloro-5-fluoro-3-(trifluoromethyl)phenol. cdnsciencepub.com
Table 2: Common Directing Groups for Phenols in DoM
| Directing Group | Protecting Reagent | Deprotonating Agent | Common Electrophiles |
|---|---|---|---|
| O-Carbamate (-OCONR₂) | Alkyl Isocyanate | s-BuLi/TMEDA | Halogen sources (I₂, C₂Cl₆), Aldehydes, CO₂, Silyl halides |
| O-Methoxy (-OCH₃) | Methylating Agent | n-BuLi | Boronic esters, Alkyl halides, Disulfides |
| O-MOM (-OCH₂OCH₃) | MOM-Cl | t-BuLi | Stannanes, Iodine |
Advanced Catalytic Approaches in Phenol Functionalization
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective transformations under milder conditions. Palladium and copper catalysts are particularly prominent in the functionalization of phenols and their derivatives.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide variety of cross-coupling reactions. nih.gov While reactions like the Suzuki-Miyaura coupling are primarily used for C-C bond formation, the versatility of palladium extends to C-H functionalization and C-O bond formation.
A powerful strategy for regioselective functionalization is directing group-assisted C-H activation. In this approach, a directing group on the phenol substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond (typically ortho), which is then cleaved and functionalized. oregonstate.eduacs.org This method allows for the introduction of aryl, alkyl, or other groups with high regiocontrol. For instance, a phenol derivative could be functionalized at the ortho position before the introduction of other substituents. Recent advances have even enabled the development of templates that can direct functionalization to the more remote meta and para positions. researchgate.net
Another relevant palladium-catalyzed method is the ipso-hydroxylation of arylboronic acids, which serves as a mild and efficient route to phenols. nih.gov A complex, multi-substituted arylboronic acid could be synthesized using other cross-coupling methods and then converted to the corresponding phenol in a late-stage step of the synthesis.
Copper catalysts offer a cost-effective and powerful alternative to palladium for certain transformations, including the synthesis and functionalization of phenols. Copper-mediated reactions have a long history, starting with the Ullmann condensation, and continue to be an area of active research. acs.org
Copper salts can effectively catalyze the halogenation of phenols. For example, CuCl₂ in the presence of lithium chloride and oxygen can chlorinate phenols with high selectivity for the para position, or the ortho position if the para site is blocked. nih.gov This provides a direct method for introducing chlorine onto a phenolic precursor. Mechanistic studies suggest that these reactions may proceed through a phenoxy radical intermediate. nih.govbeilstein-journals.org
Furthermore, copper catalysts are used in the synthesis of phenols from aryl halides via hydroxylation. This transformation is a key step in several industrial processes and can be achieved under milder conditions than traditional methods. rsc.org Copper can also mediate the hydroxylation of diaryliodonium salts to generate phenols. This method is notable for its mild conditions, avoiding the need for strong bases or expensive noble-metal catalysts. rsc.org
Table 3: Selected Copper-Mediated Reactions for Phenol Synthesis and Functionalization
| Reaction Type | Reagents | Catalyst | Substrate | Product |
|---|---|---|---|---|
| C-H Chlorination | LiCl, O₂ | CuCl₂ | Phenol | Chlorophenol |
| C-H Halogenation | N-Halosuccinimide (NXS) | Cu(I) or Cu(II) salts | Phenol Derivative | Halophenol |
| Hydroxylation | NaOH | Cu(I) complex | Aryl Halide | Phenol |
| Hydroxylation | NaOAc, H₂O | CuCl | Diaryliodonium Salt | Phenol |
Multi-Step Synthetic Sequences and Yield Optimization
The synthesis of polysubstituted aromatic compounds like this compound is not typically achieved in a single step but requires a sequence of reactions to introduce the desired functional groups at specific positions on the benzene (B151609) ring. Methodologies for this compound and its analogs often involve the strategic manipulation of directing group effects and the use of robust chemical transformations.
A common precursor for trifluoromethylphenols is the corresponding trifluoromethylaniline. For instance, the synthesis of m-trifluoromethylphenol can be achieved from m-trifluoromethylaniline through a diazotization reaction followed by hydrolysis. Optimization of this process using a continuous flow reactor has been shown to significantly improve both yield and purity. By increasing the reaction temperature during the hydrolysis step to between 101°C and 200°C, by-products from incomplete hydrolysis are minimized, leading to yields exceeding 95% and purity levels greater than 99.5%. epo.org This approach also enhances safety and reduces wastewater output, making it suitable for industrial-scale production. epo.org
Another prevalent strategy involves the nucleophilic aromatic substitution on a highly halogenated benzotrifluoride (B45747) precursor. For example, the synthesis of the analog 2-chloro-4-trifluoromethylphenol can be accomplished by reacting 2,5-dichlorobenzotrifluoride (B1583884) with potassium hydroxide in a solvent system of dimethylsulfoxide and tert-butanol. google.com The reaction is typically heated for an extended period to drive the substitution of one chlorine atom with a hydroxyl group. google.com
For analogs lacking the trifluoromethyl group, such as 2-chloro-5-fluorophenol, a multi-step sequence starting from p-fluoroaniline has been described. This process involves:
Bromination: Introduction of a bromine atom ortho to the amino group of p-fluoroaniline.
Diazotization and Chlorination (Sandmeyer reaction): The amino group is converted to a diazonium salt, which is subsequently replaced by a chlorine atom.
Hydroxylation via Grignard Reaction: The bromine atom is converted into a Grignard reagent, which is then oxidized to introduce the hydroxyl group, yielding the final phenol. guidechem.com
This sequence highlights the versatility of classical organic reactions in building complex aromatic structures. Each step requires careful optimization of reagents, temperature, and reaction time to maximize the yield of the desired intermediate before proceeding to the next stage.
Table 1: Comparison of Synthetic Strategies for Trifluoromethylphenol Analogs
| Target Compound/Analog | Starting Material | Key Reaction Steps | Reported Yield | Key Optimization Factors |
|---|---|---|---|---|
| m-Trifluoromethylphenol | m-Trifluoromethylaniline | Diazotization followed by Hydrolysis | > 95% | Continuous flow reactor, Hydrolysis T > 100°C epo.org |
| 2-Chloro-4-trifluoromethylphenol | 2,5-Dichlorobenzotrifluoride | Nucleophilic Aromatic Substitution (Hydroxylation) | Not specified | Use of polar aprotic solvent (DMSO), elevated temperature google.com |
| 2-Chloro-5-fluorophenol | p-Fluoroaniline | Bromination, Sandmeyer Reaction, Grignard Reaction, Oxidation | Not specified | Stepwise introduction and conversion of functional groups guidechem.com |
Purification and Isolation Techniques in Laboratory and Industrial Scale
The purification of this compound and its analogs is a critical step to ensure the final product meets the required specifications for subsequent applications. The choice of technique depends on the scale of production, the nature of impurities, and the desired final purity.
Laboratory Scale Purification:
At the laboratory scale, a combination of extraction and chromatographic methods is commonly employed. After the reaction is complete, the crude product is typically worked up using liquid-liquid extraction to separate it from inorganic salts and highly polar or non-polar impurities. For instance, after hydrolysis of an ether to yield a phenol, the product can be extracted into an organic solvent like toluene, dried with an agent such as anhydrous sodium sulfate, and then isolated. guidechem.com
Further purification is often achieved through distillation under reduced pressure , which is effective for thermally stable, volatile compounds. guidechem.com For non-volatile or thermally sensitive compounds, silica (B1680970) gel column chromatography is the method of choice. Given the fluorinated nature of the target compound, specialized stationary phases can offer enhanced separation. Fluorinated sorbents, such as SiliaBond Pentafluorophenyl (PFP) or Fluorochrom (FCM), provide different selectivity compared to standard silica or C18 reversed-phase materials and are particularly useful for separating fluorine-containing molecules from each other or from non-fluorous impurities. silicycle.com High-Performance Liquid Chromatography (HPLC) using reversed-phase columns (e.g., C18) is also widely used for both analysis and purification of fluorinated phenols. acs.orgnih.gov
Industrial Scale Purification:
On an industrial scale, efficiency, cost, and throughput are paramount. While distillation remains a cornerstone of large-scale purification for volatile phenols, process-scale chromatography is used for high-purity applications. Industrial chromatography systems utilize large columns, which can be over two meters in diameter, made of materials like stainless steel or borosilicate glass. cytivalifesciences.com To maintain a sterile or controlled environment, particularly in pharmaceutical manufacturing, these columns are often part of a closed system and may use "pack-in-place" technology to streamline the process. cytivalifesciences.com
For the purification of phenolic compounds, large-scale adsorption processes using polymeric resins can also be implemented. These methods are effective for removing impurities and concentrating the final product from large volumes of reaction mixtures or extracts. The choice of resin and elution conditions is critical for achieving high recovery and purity.
Table 2: Overview of Purification and Isolation Techniques
| Technique | Scale | Principle | Applicability to Halogenated Trifluoromethylphenols |
|---|---|---|---|
| Liquid-Liquid Extraction | Laboratory & Industrial | Differential solubility of the compound in immiscible liquids. | Standard work-up procedure to remove salts and polar/non-polar impurities. guidechem.com |
| Vacuum Distillation | Laboratory & Industrial | Separation based on differences in boiling points at reduced pressure. | Effective for thermally stable phenols and analogs. guidechem.com |
| Silica Gel Chromatography | Laboratory | Separation based on polarity. | Standard method for high-purity isolation. |
| Fluorinated Phase Chromatography | Laboratory | Separation using fluorinated stationary phases for selective retention of fluorous compounds. | Highly effective for separating complex mixtures of fluorinated molecules due to unique selectivity. silicycle.comoup.com |
| Process-Scale Chromatography | Industrial | Large-scale preparative chromatography for high-volume, high-purity production. | Used in biopharmaceutical and fine chemical industries; applicable for high-value phenol products. cytivalifesciences.com |
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The benzene (B151609) ring of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is electron-deficient due to the strong inductive electron-withdrawing effects of the halogen and trifluoromethyl substituents. This generally deactivates the ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org However, the hydroxyl group is a powerful activating group and an ortho-, para-director. In contrast, the chloro and fluoro substituents are deactivating yet also ortho-, para-directing, while the trifluoromethyl group is a strong deactivating, meta-directing substituent. mdpi.com
The outcome of an electrophilic substitution reaction is determined by the net effect of these competing influences. The hydroxyl group's strong activating effect will primarily direct incoming electrophiles to the positions ortho and para to it (C4 and C6). The C6 position is sterically hindered by the adjacent chloro group. Therefore, electrophilic attack is most likely to occur at the C4 position.
For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is essential to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com Nucleophilic aromatic substitutions are favored by electron-withdrawing substituents, which stabilize a carbanion intermediate. libretexts.orglibretexts.org The trifluoromethyl group, positioned ortho to the chlorine atom and para to the fluorine atom, strongly activates these positions for nucleophilic attack. Given that fluoride is often a better leaving group than chloride in SNAr reactions due to its ability to better stabilize the transition state through inductive effects, the C5 position is a potential site for substitution. youtube.com However, the C2 position, bearing the chloro group, is also activated by the ortho-trifluoromethyl group. The reaction's outcome would depend on the specific nucleophile and reaction conditions.
Table 1: Summary of Substituent Effects on Aromatic Substitution
| Substituent | Position | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Influence (EAS) | Effect on Nucleophilic Aromatic Substitution (SNAr) | Directing Influence (SNAr) |
| -OH | C1 | Activating | Ortho, Para (C2, C4, C6) | Deactivating | Not applicable |
| -Cl | C2 | Deactivating | Ortho, Para (C1, C3, C5) | Activating | Ortho, Para |
| -CF₃ | C3 | Strongly Deactivating | Meta (C1, C5) | Strongly Activating | Ortho, Para |
| -F | C5 | Deactivating | Ortho, Para (C2, C4, C6) | Activating | Ortho, Para |
Oxidative Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo oxidative transformations, although the electron-deficient nature of the aromatic ring can influence the reaction pathways. Phenols are susceptible to oxidation to form quinones or undergo oxidative coupling reactions. The presence of multiple electron-withdrawing groups can increase the oxidation potential of the phenol (B47542), making it more resistant to oxidation compared to phenol itself.
In some contexts, the hydroxyl group can be transformed into other functionalities. For instance, conversion of the phenolic -OH group to a triflate is a common strategy to prepare substrates for cross-coupling reactions. Another specialized transformation is deoxyfluorination, where the hydroxyl group is directly replaced by fluorine using specific reagents, a process that has been developed for the synthesis of aryl fluorides. acs.org
Reductive Processes Involving Halogen and Trifluoromethyl Moieties
Reductive processes can selectively target the halogen substituents. The carbon-chlorine bond is susceptible to cleavage via catalytic hydrogenation (hydrodechlorination), typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would result in the formation of 5-fluoro-3-(trifluoromethyl)phenol.
The carbon-fluorine bonds are significantly stronger and more resistant to reduction. The C-F bond on the aromatic ring and the C-F bonds within the trifluoromethyl group are generally stable under standard catalytic hydrogenation conditions. However, studies on related trifluoromethylphenols have shown that under specific aqueous conditions, spontaneous defluorination of the CF3 group can occur, proceeding through a proposed E1cb-like mechanism after deprotonation of the phenol. rsc.org This suggests that under certain environmental or harsh basic conditions, the trifluoromethyl group may not be completely inert.
Derivatization Strategies for Advanced Chemical Synthesis
The phenolic hydroxyl group provides a convenient handle for derivatization through esterification and etherification.
Esterification: The compound can be readily converted to the corresponding ester by reaction with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine or triethylamine). This reaction proceeds via nucleophilic acyl substitution on the carbonyl carbon of the acylating agent.
Etherification: The formation of an ether can be achieved through the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction.
Nitrogen-containing derivatives can be synthesized through various strategies.
Carbamate (B1207046) Formation: The phenolic hydroxyl group can react with isocyanates to form carbamates. This reaction involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate.
Nucleophilic Aromatic Substitution: As discussed in section 3.1, the chloro and fluoro substituents are activated towards nucleophilic aromatic substitution. Reaction with nitrogen nucleophiles, such as amines, under appropriate conditions (e.g., heat, a strong base, or palladium catalysis) could lead to the displacement of one of the halides to form an aniline derivative. acs.org Palladium-catalyzed C-N bond-forming reactions have become a powerful tool for such transformations.
Influence of Halogen and Trifluoromethyl Substituents on Reaction Selectivity and Kinetics
The halogen and trifluoromethyl substituents exert a dominant influence on the reactivity of this compound.
Kinetics: The strong, collective electron-withdrawing nature of the -Cl, -F, and -CF3 groups significantly reduces the electron density of the aromatic ring. mdpi.com This deceleration of the rate of electrophilic aromatic substitution reactions is a pronounced effect, as these reactions rely on the nucleophilic character of the benzene ring. masterorganicchemistry.com Conversely, for nucleophilic aromatic substitution, these groups are activating. They stabilize the anionic Meisenheimer complex intermediate through resonance and inductive effects, thereby lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org The deprotonation of the phenolic hydroxyl group is a key step in some transformations, and its acidity is significantly increased by the presence of these electron-withdrawing groups. rsc.org
Selectivity (Regioselectivity): In electrophilic substitution, the powerful ortho-, para-directing influence of the hydroxyl group overrides the meta-directing effect of the trifluoromethyl group, directing the electrophile primarily to the C4 position. In nucleophilic substitution reactions, the electron-withdrawing groups direct the incoming nucleophile to attack at the positions they activate, namely ortho or para to themselves. libretexts.org This makes the C2 (chloro) and C5 (fluoro) positions the most likely sites of attack, with the precise location depending on leaving group ability and reaction conditions.
Table 2: Summary of Potential Derivatization Reactions
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Acyl chloride/anhydride, Base | Ester (-O-C(=O)-R) |
| Etherification | Alkyl halide, Base | Ether (-O-R) |
| Carbamate Formation | Isocyanate | Carbamate (-O-C(=O)-NH-R) |
| Hydrodechlorination | H₂, Pd/C | C-H (replaces C-Cl) |
| Nucleophilic Substitution | Amine (R-NH₂) | C-N (replaces C-Cl or C-F) |
Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol
Vibrational Spectroscopy Applications
Raman SpectroscopyNo specific Raman scattering data or vibrational analysis for 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol was found in the course of the information retrieval process.
Until peer-reviewed research containing the empirical spectroscopic analysis of this compound becomes publicly available, a detailed and accurate article meeting the specified requirements cannot be generated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C₇H₃ClF₄O, the exact molecular weight is a critical piece of data for its unequivocal identification. The calculated molecular weight for this compound is 214.55 g/mol .
In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The high-resolution mass spectrum would show the isotopic pattern characteristic of a molecule containing one chlorine atom, with the M⁺ and M+2 peaks having a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
While specific experimental fragmentation data for this compound is not widely published, a predictive analysis of its fragmentation pattern can be made based on its structure. The fragmentation would likely be initiated by the loss of stable neutral molecules or radical species. Key expected fragmentation pathways would include the loss of the trifluoromethyl group (•CF₃), leading to a significant fragment ion. Other potential fragmentations could involve the cleavage of the C-Cl or C-F bonds, or the loss of a formyl radical (•CHO) from the phenol (B47542) ring. The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₃ClF₄O |
| Molecular Weight | 214.55 g/mol |
| Key Fragmentation Pathways | Loss of •CF₃, loss of Cl, loss of F, loss of •CHO |
| Isotopic Pattern | Presence of M+2 peak due to ³⁷Cl |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the substitution pattern on the phenol ring and the conformation of the trifluoromethyl group. However, obtaining a single crystal of sufficient quality is a prerequisite for such an analysis.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Were such a study to be conducted, it would yield crucial information, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry elements that describe the arrangement of molecules within the crystal.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure.
Intermolecular Interactions: The presence of hydrogen bonding (involving the phenolic hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
This data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Table 2: Potential X-ray Crystallography Data for this compound
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pbca, etc. |
| Unit Cell Parameters | a, b, c, α, β, γ |
| Key Bond Lengths | C-Cl, C-F, C-O, C-CF₃ |
| Key Bond Angles | Angles around the aromatic ring and substituents |
| Intermolecular Interactions | Hydrogen bonding, halogen bonding, π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would be expected to correspond to π → π* transitions within the aromatic ring. The substitution pattern on the benzene (B151609) ring, with its combination of electron-withdrawing (chloro, fluoro, and trifluoromethyl) and electron-donating (hydroxyl) groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λₘₐₓ).
Table 3: Expected UV-Vis Spectroscopy Data for this compound
| Parameter | Expected Observation |
| λₘₐₓ | Expected in the 200-300 nm range |
| Molar Absorptivity (ε) | Dependent on the specific electronic transition |
| Solvent Effects | Potential solvatochromic shifts (changes in λₘₐₓ with solvent polarity) |
| Type of Transitions | Primarily π → π* transitions of the aromatic system |
Theoretical and Computational Chemistry Studies of 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for predicting molecular structure, stability, and reactivity. However, specific studies applying these methods to 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol have not been identified.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Conformational analysis would further explore the energy landscape of the molecule, identifying different spatial arrangements (conformers) and their relative stabilities. Such a study would be essential for understanding how the molecule interacts with its environment.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's ability to donate or accept electrons, which is fundamental to its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and polarizability.
The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about where the molecule is likely to engage in electrostatic interactions. For this compound, an MEP analysis would pinpoint the reactive sites on the molecule.
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, researchers can assign specific spectral peaks to the stretching and bending of bonds within the molecule. This theoretical prediction is invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. To date, no such theoretical spectral data for this compound has been published.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and their interactions, MD can reveal information about the conformational changes, flexibility, and interactions of this compound with other molecules, such as solvents or biological macromolecules. This type of simulation is particularly important for understanding how the compound might behave in a real-world biological or chemical system. There are currently no available MD simulation studies for this specific phenol (B47542) derivative.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Discovery
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or other properties. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs. For this compound, a QSAR study would involve compiling a dataset of similar phenolic compounds with known activities and then using molecular descriptors to build a predictive model. This would be a powerful approach for designing new molecules with desired properties, but no QSAR studies specifically including this compound have been found.
Prediction of Chemical Reactivity Descriptors
Beyond the HOMO-LUMO analysis, a range of chemical reactivity descriptors can be calculated using computational methods. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of different compounds. The calculation of these descriptors for this compound would offer a deeper understanding of its chemical nature and potential for various chemical transformations.
Role of 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol As a Key Intermediate in Organic Synthesis
Precursor in the Synthesis of Agrochemical Compounds (e.g., herbicides)
While direct synthesis pathways starting from 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol to commercial herbicides are not explicitly detailed in the available literature, its structural motifs are common in active agrochemical ingredients. Phenols containing both chlorine and a trifluoromethyl group are crucial intermediates in the production of various pesticides. For instance, the related compound 2-Chloro-5-(trifluoromethyl)phenol is noted for its use in developing herbicides and fungicides. chemimpex.com The trifluoromethyl group often enhances the lipophilicity and biological efficacy of the final product. chemimpex.com Given this precedent, this compound represents a potential starting material for the synthesis of next-generation herbicides, where the additional fluorine atom could be leveraged to fine-tune herbicidal activity, selectivity, and metabolic stability.
Building Block for Advanced Organic Materials
The electronic and steric properties conferred by the chloro, fluoro, and trifluoromethyl substituents make this phenol (B47542) a candidate for the synthesis of specialized organic materials.
Dyes and Pigments Synthesis
There is no specific information available linking this compound to the synthesis of dyes and pigments.
Functional Polymers and Liquid Crystals
The development of functional polymers and liquid crystals often utilizes aromatic compounds with specific dipole moments and molecular geometries to achieve desired material properties. The introduction of lateral substituents, such as chlorine and fluorine, onto a core molecular structure is a known strategy to influence the mesomorphic (liquid crystal) behavior of a compound. mdpi.com These halogen atoms can alter molecular packing, melting points, and the stability of liquid crystal phases. mdpi.com Although no liquid crystals have been explicitly synthesized from this compound, its rigid structure and the presence of multiple polar substituents suggest its potential as a building block for creating novel liquid crystalline materials with specific thermal and optical properties.
Intermediate in the Preparation of Other Complex Chemical Entities
As a substituted phenol, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can be readily converted into an ether or ester, providing a linkage point for building larger molecular frameworks. For example, a structurally related compound, 2-Chloro-5-fluorophenol (B1586221) (which lacks the trifluoromethyl group), is used as a pharmaceutical intermediate. guidechem.com The unique electronic profile of this compound makes it a candidate for introduction into pharmacologically active scaffolds or other complex organic structures where precise control of lipophilicity and electronic density is required.
Strategic Importance in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.com These reactions are valued for their atom economy and ability to rapidly generate diverse molecular libraries. mdpi.com While there are no specific documented instances of this compound being used in MCRs, phenols can, in principle, participate in certain types of these reactions. Its potential role would be as a nucleophilic component, with the reactivity of its hydroxyl group being modulated by the strong electron-withdrawing substituents on the aromatic ring. This could make it a strategic component for synthesizing highly functionalized and complex heterocyclic structures.
Advanced Analytical Techniques for Detection and Quantification of 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol
Chromatographic Separation Methods
Chromatography is the cornerstone of analytical separation science, enabling the isolation of target analytes from complex matrices. For a substituted phenol (B47542) like 2-chloro-5-fluoro-3-(trifluoromethyl)phenol, both gas and liquid chromatography offer powerful solutions.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS)
Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a highly effective technique for the analysis of volatile and semi-volatile compounds, including halogenated phenols. The methodology often involves the derivatization of the phenolic hydroxyl group to increase the compound's volatility and improve its chromatographic behavior.
Research on similar phenolic compounds demonstrates that methods like U.S. EPA Method 8041A, which covers the analysis of phenols by gas chromatography, provide a strong framework. epa.govsettek.com This can involve direct analysis of the underivatized phenol using a Flame Ionization Detector (FID) or derivatization followed by analysis with an Electron Capture Detector (ECD) or mass spectrometer. epa.govsettek.com For this compound, derivatization would likely enhance sensitivity and peak shape. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns, offering high specificity.
Table 1: Representative GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5ms, HP-5ms (or similar 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. obrnutafaza.hr |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) | Inert gas that carries the sample through the column without reacting with it. |
| Oven Program | Initial temp 50-70°C, ramped to 280-300°C | A temperature gradient is used to separate compounds with different boiling points effectively. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring for specific ion fragments characteristic of the target analyte. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may have lower volatility or thermal instability. For phenolic compounds, reverse-phase HPLC is the most common approach.
Methodologies developed for structurally related compounds provide a clear blueprint for analyzing this compound. For instance, the analysis of similar halogenated and trifluoromethylated aromatics has been successfully performed using reverse-phase columns with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. Formic acid is often preferred for its compatibility with mass spectrometry detectors (LC-MS).
Table 2: Example HPLC Conditions for Separation of Related Aromatic Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Newcrom R1 or other C18/C8 reverse-phase column | Separates compounds based on hydrophobicity; suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | A common mobile phase for reverse-phase HPLC. The acid improves peak shape and is MS-compatible. |
| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) | UV detection is suitable for aromatic compounds, while MS provides higher selectivity and structural information. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a balance between analysis time and separation efficiency. |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. The aforementioned GC-MS/MS and LC-MS are prime examples. The coupling of chromatography with mass spectrometry provides two dimensions of data for each analyte: its retention time from the chromatography and its mass spectrum from the spectrometer. This dual identification significantly reduces the likelihood of misidentification. Advanced MS systems, such as Time-of-Flight (TOF) mass spectrometers, can provide high-resolution mass data, allowing for the determination of the elemental composition of an unknown compound, which would be invaluable for confirming the identity of this compound in an environmental or biological sample.
Electroanalytical Methods for Phenolic Compounds
Electroanalytical methods offer a sensitive and often lower-cost alternative to chromatographic techniques for the analysis of electroactive compounds. tcd.ie These methods measure electrical properties like potential or current to determine the concentration of an analyte. azolifesciences.comfiveable.me Phenolic compounds are electroactive due to the oxidizable hydroxyl group on the aromatic ring.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied to the analysis of phenols. nih.gov The oxidation potential of the phenolic group is influenced by the other substituents on the aromatic ring. The electron-withdrawing properties of the chloro, fluoro, and trifluoromethyl groups in this compound would affect its oxidation potential, providing a basis for selective detection. nih.gov These methods often employ chemically modified electrodes (e.g., using carbon nanotubes or electropolymerized films) to enhance sensitivity and selectivity towards specific phenolic compounds. mdpi.comresearchgate.net
Method Validation and Quantification Parameters
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. The key parameters for method validation are established by international guidelines and are crucial for the quantification of any analyte, including this compound. scispace.com
Table 3: Key Method Validation and Quantification Parameters
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 over a specified concentration range. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. Calculated as 3.3σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.comglobalresearchonline.net | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Calculated as 10σ/S. sepscience.comglobalresearchonline.net | Signal-to-noise ratio of approximately 10:1; analyte response must be reproducible with acceptable precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed using certified reference materials or by spiking a blank matrix with a known amount of analyte. scispace.com | Percent recovery typically within 80-120% of the known amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net | RSD typically < 15% for replicate measurements. |
Future Research Directions and Unexplored Avenues for 2 Chloro 5 Fluoro 3 Trifluoromethyl Phenol Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of fluorinated aromatic compounds, including multi-substituted phenols, often relies on methods that present environmental and safety challenges. For instance, diazotization of an aniline precursor followed by hydrolysis is a common route to phenols, but this process involves thermally unstable diazonium salts and can generate significant waste streams. epo.org Future research must pivot towards greener and more sustainable synthetic methodologies.
Key research avenues include:
Continuous Flow Chemistry: Transitioning from batch reactors to continuous flow systems for the synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol could drastically improve safety, particularly if diazotization routes are employed. epo.org Flow chemistry allows for better control over reaction temperature and mixing, minimizing the risks associated with exothermic reactions and unstable intermediates.
Catalyst Innovation: The development and implementation of robust, reusable catalysts can significantly enhance the sustainability of synthetic processes. Research could focus on heterogeneous catalysts, such as zeolites or supported metal oxides, for key transformation steps. These catalysts can simplify product purification and reduce waste compared to homogeneous catalytic systems.
Alternative Reaction Media and Conditions: A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Future synthetic strategies should explore solvent-free reaction conditions, potentially utilizing microwave irradiation to accelerate reaction rates. researchgate.net Where solvents are necessary, a shift towards greener alternatives is imperative.
Novel Deoxyfluorination Strategies: Instead of building the molecule with the hydroxyl group present, an alternative approach is the late-stage conversion of a phenol (B47542) to a fluoride. While this is the reverse of the final step in many phenol syntheses, exploring novel deoxyfluorination reagents and methods for related precursors could open up new, more efficient synthetic pathways. acs.orgacs.orgnih.gov For instance, methods using sulfuryl fluoride (SO₂F₂) have shown promise for the deoxyfluorination of a wide range of phenols under mild conditions. acs.org
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, better process control, scalability | Optimization of flow reactors for multi-step synthesis |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste | Development of novel solid-supported catalysts for fluorination and other key steps |
| Microwave-Assisted Synthesis | Reduced reaction times, potential for solvent-free conditions | Exploration of microwave-assisted routes for key bond-forming reactions |
| Advanced Deoxyfluorination | Milder reaction conditions, broad substrate scope | Application of modern reagents like PhenoFluor or SO₂F₂ to complex precursors |
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is dictated by the interplay of its hydroxyl group and the halogen substituents on the aromatic ring. While some reactions are predictable, there are numerous avenues for exploring more nuanced and selective transformations.
C-F Bond Activation: The carbon-fluorine bond is notoriously strong, yet its selective activation and functionalization represent a significant frontier in organic chemistry. Research into the hydrolytic stability and potential for spontaneous defluorination of the trifluoromethyl group under specific environmental or catalytic conditions could reveal novel degradation pathways or synthetic handles. rsc.orgrsc.orgchemrxiv.orgrsc.org Studies on related trifluoromethylphenols have shown that defluorination can occur, driven by the formation of a phenolate and proceeding through intermediates like quinone difluoromethides. rsc.orgrsc.org
Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing trifluoromethyl group, is a prime site for SNAr reactions. A systematic exploration of various nucleophiles (O, N, S-based) could yield a library of novel derivatives. The influence of the ortho-trifluoromethyl and para-fluoro substituents on the regioselectivity and reaction kinetics of such substitutions warrants detailed investigation.
O-Trifluoromethylation and Etherification: The phenolic hydroxyl group is a versatile functional handle. While standard etherification reactions are well-known, future work could focus on synthesizing novel aryl trifluoromethyl ethers. cas.cnacs.org These compounds are of increasing interest in medicinal and materials chemistry due to the unique properties of the OCF₃ group.
Metal-Catalyzed Cross-Coupling: The C-Cl bond can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. nbinno.com This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity accessible from this phenol building block.
Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form biphenyls or diphenyl ethers. acs.org Investigating the oxidative coupling of this compound, either enzymatically or with chemical oxidants, could lead to novel dimeric structures with potentially interesting material or biological properties.
Advanced Computational Modeling for Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. nih.govresearchgate.netmdpi.com
Prediction of Physicochemical Properties: DFT calculations can accurately predict molecular geometries, electronic structures, and spectroscopic data (e.g., NMR chemical shifts). researchgate.netresearchgate.net Furthermore, computational methods can provide reliable predictions of key physicochemical parameters such as pKa, which is crucial for understanding the behavior of the phenolic group in different environments. researchgate.net
Reactivity and Mechanistic Insights: Computational modeling can be used to map the electrostatic potential surface, identifying sites prone to electrophilic or nucleophilic attack. It can also be employed to calculate the reaction pathways and transition state energies for various transformations, such as SNAr or defluorination reactions. rsc.orgrsc.orgchemrxiv.orgrsc.org This provides invaluable mechanistic insights that can help in optimizing reaction conditions.
Aromaticity and Substituent Effects: The influence of multiple fluorine-containing substituents on the aromaticity of the benzene (B151609) ring can be quantified using computational descriptors. researchgate.net Understanding how the chloro, fluoro, and trifluoromethyl groups modulate the electron density and delocalization of the ring is key to predicting its reactivity in various chemical transformations.
Biological Activity Prediction: Quantum chemical modeling can be used to calculate descriptors relevant to biological activity, such as molecular orbital energies (HOMO/LUMO) and various reactivity indices. researchgate.net These parameters can be used in Quantitative Structure-Activity Relationship (QSAR) studies to predict potential antioxidant properties or interactions with biological targets. scienceopen.com
| Modeling Application | Predicted Properties/Insights | Relevance to Future Research |
|---|---|---|
| DFT Geometry Optimization & Frequency Analysis | Bond lengths, bond angles, vibrational frequencies (IR/Raman) | Correlation with experimental data, structural confirmation |
| pKa Prediction | Acidity of the phenolic proton | Understanding reactivity in different pH environments, predicting biological behavior |
| Reaction Pathway Analysis | Transition state energies, reaction mechanisms (e.g., defluorination) | Guiding the design of new reactions and optimization of conditions |
| QSAR Descriptor Calculation | Electronic properties, lipophilicity, steric parameters | Predicting potential biological or material applications |
Emerging Applications in Specialized Chemical Fields
The unique substitution pattern of this compound makes it an attractive building block for creating novel molecules with tailored properties for high-performance applications.
Advanced Polymer Synthesis: This compound could serve as a monomer or a key additive in the synthesis of specialty polymers. The presence of multiple halogens and a trifluoromethyl group would likely impart properties such as high thermal stability, chemical resistance, and low flammability. chemimpex.com Its incorporation into polycarbonates, polyesters, or epoxy resins could be explored for applications in aerospace, electronics, or advanced coatings.
Medicinal Chemistry Scaffolding: The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and cell membrane permeability of drug candidates. mdpi.com this compound could serve as a novel scaffold for the synthesis of bioactive compounds. The specific arrangement of its functional groups provides a unique three-dimensional electronic profile that could be exploited for designing selective enzyme inhibitors or receptor ligands. nih.gov
Agrochemical Development: Halogenated and trifluoromethylated phenols are common structural motifs in herbicides and fungicides. chemimpex.com This compound could act as a precursor for a new generation of agrochemicals. Its unique substitution pattern may lead to novel modes of action or improved efficacy and selectivity profiles.
Fluorinated Liquid Crystals: The introduction of fluorine atoms into mesogenic molecules is a common strategy to tune their physical properties, such as dielectric anisotropy and viscosity. The rigid, highly substituted aromatic core of this compound makes it a candidate for derivatization into novel liquid crystalline materials for display technologies. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol, and how can intermediates be optimized?
- Methodology : Synthesis often involves halogenation and trifluoromethylation of phenol derivatives. For example, intermediates like 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole ( , CAS 261763-01-3) can be demethylated under acidic conditions (e.g., HBr/AcOH) to yield the phenolic product. Optimization includes adjusting reaction temperature (80–120°C) and using anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with silica gel and hexane/ethyl acetate gradients .
Q. How should researchers safely handle and dispose of waste containing this compound?
- Methodology : Due to halogenated and fluorinated groups, waste must be segregated and stored in labeled, corrosion-resistant containers. Collaborate with certified waste management companies for incineration or neutralization (e.g., alkaline hydrolysis for phenolic groups). Follow guidelines in Safety Data Sheets (SDS) for halogenated aromatics, such as those for 3-Chloro-2-fluoro-5-(trifluoromethyl)anisole ( ) .
Q. What analytical techniques are recommended for assessing purity and structural confirmation?
- Methodology :
- Purity : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times with standards (e.g., 96% purity reference in ).
- Structural Confirmation : Employ H/F NMR to identify fluorine and chlorine substituents. Exact mass analysis via HRMS (e.g., , Exact Mass 234.068) ensures molecular formula validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
- Methodology : Contradictions may arise from varying reaction conditions (e.g., reagent ratios, catalysts). For example, lists multiple CAS numbers for trifluoromethylphenol derivatives synthesized via divergent routes (e.g., demethylation vs. direct halogenation). Systematically test variables using Design of Experiments (DoE) to identify optimal parameters. Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What role do fluorine and chlorine substituents play in modulating the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing trifluoromethyl and halogen groups enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For instance, describes a boronate ester derivative (CAS 1638624-76-6) of a similar phenol, enabling C-C bond formation. Use X-ray crystallography or DFT calculations to study electronic effects on reaction intermediates .
Q. How can long-term stability studies be designed to evaluate degradation pathways under storage conditions?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS (e.g., dehalogenation or oxidation products). Compare with EPA’s guidelines for halogenated phenols () to predict environmental persistence .
Q. What strategies mitigate the environmental impact of this compound during large-scale research applications?
- Methodology : Implement green chemistry principles, such as catalytic recycling (e.g., Pd catalysts in cross-couplings) and solvent substitution (replace DCM with cyclopentyl methyl ether). Collaborate with waste management firms specializing in fluorinated compounds, as outlined in ’s disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
